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Abstract

The mitochondrial electron transport chain (mtETC) of Plasmodium falciparum, the deadliest
human malaria parasite, presents a validated and attractive target for antimalarial drugs due to
significant differences from its human counterpart. For over a decade, the type Il
NADH:ubiquinone oxidoreductase (PfNDH2) was considered a promising target within this
pathway. Unlike the multi-subunit Complex | found in mammals, PINDH2 is a single, non-
proton-pumping enzyme, making it an ideal candidate for selective inhibition. However, recent
genetic studies have definitively demonstrated that PINDH2 is dispensable for the survival of
the parasite during its asexual blood stage, the stage responsible for clinical malaria. This
guide provides a comprehensive technical overview of the function of PINDH2, the
experimental evidence for its non-essentiality in the asexual stage, and its diminished role as a
primary drug target for treating clinical malaria. It includes detailed experimental protocols and
guantitative data to support these conclusions, aimed at informing future drug discovery efforts
targeting the parasite's metabolism.

Introduction: The P. falciparum Mitochondrial
Electron Transport Chain

The mtETC of P. falciparum is a critical metabolic hub. In the asexual blood stages, its primary
and essential function is not ATP synthesis via oxidative phosphorylation, but rather to
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regenerate ubiquinone.[1][2] This regenerated ubiquinone serves as the electron acceptor for
dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis
pathway, which is indispensable for parasite replication.[2][3]

The parasite's mtETC features several dehydrogenases that donate electrons to the
ubiquinone pool, including PINDH2, malate:quinone oxidoreductase (MQO), succinate
dehydrogenase (SDH), and glycerol-3-phosphate dehydrogenase (G3PDH).[4] The resulting
ubiquinol is then re-oxidized by the cytochrome bcl complex (Complex Ill), which is the target
of the clinical antimalarial atovaquone.[1][5] Electrons are then transferred to cytochrome ¢ and
finally to oxygen by cytochrome c oxidase (Complex IV).

Because it lacks the conventional Complex | and possesses a unique type Il NADH
dehydrogenase (PfNDH2), this enzyme was historically prioritized as a top-tier drug target.[1][4]
It is a single polypeptide that is not found in humans, suggesting a large therapeutic window for
potential inhibitors.[1][4][6]

PfNDH2: Function and Structure

PfNDH2 (PF3D7_0915000) is a flavoprotein that catalyzes the transfer of electrons from NADH
to ubiquinone, without pumping protons across the inner mitochondrial membrane.[1][2][6] It
faces the mitochondrial matrix and plays a role in maintaining the redox balance by
regenerating NAD+.[2][4] Structurally, PINDH2 is a single polypeptide of approximately 52 kDa
and contains a conserved flavin adenine dinucleotide (FAD) binding motif.[2][7] The enzyme
operates via a ping-pong mechanism, where NADH and ubiquinone bind at separate sites.[2]

[7]

Re-evaluation of PFNDH2 as a Drug Target: The
Knockout Evidence

The long-held belief that PINDH2 was essential for asexual blood-stage survival was
overturned by a landmark study utilizing CRISPR/Cas9-mediated gene knockout.[1][8] This
study successfully deleted the pfndh2 gene, and the resulting APfNDH2 parasite line exhibited
no discernible growth defects in culture compared to the wild-type (WT) parent strain.[1] This
finding conclusively demonstrated that PINDHZ2 is not essential for the parasite's survival and
replication within human erythrocytes.[1]
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Further investigation into the APfNDH2 parasites revealed that their susceptibility to a range of
MtETC inhibitors was unaltered. This provides strong evidence that other dehydrogenases
within the mtETC can compensate for the loss of PINDH2 function, maintaining the essential
ubiquinone pool for pyrimidine biosynthesis.

While dispensable in the blood stage, PINDH2 appears to be crucial for parasite development
in the mosquito vector. Studies in the rodent malaria model, Plasmodium berghei, have shown
that knockout of the orthologous ndh2 gene leads to an arrest in oocyst maturation, thereby
blocking malaria transmission.[6][9] This suggests that PINDH2 could be a target for
transmission-blocking drugs, although such compounds would not treat the clinical symptoms
of malaria.

Quantitative Data: Inhibitor Susceptibility of Wild-
Type vs. APfNDH2 Parasites

The dispensability of PINDHZ2 in the asexual blood stage is best illustrated by comparing the
50% effective concentrations (EC50) of various mtETC inhibitors against both wild-type (WT)
and APfNDH2 parasite lines. The data consistently show no significant difference in
susceptibility, indicating that the absence of PINDH2 does not impact the efficacy of these
compounds.
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Wild-Type
- APfNDH2 Fold
Inhibitor Target (WT) EC50 Reference
EC50 (nM) Change

(nM)
Cytochrome
Atovaquone bcl (Complex 0.7+0.1 0.8+0.1 ~1.1 [4]
)
Cytochrome
ELQ-300 bcl (Complex 0.3+0.04 0.3+£0.03 ~1.0 [4]
M)
Cytochrome
HDQ bcl (Complex 31%2 31+5 ~1.0 [4]
)
Cytochrome
CK-2-68 bcl (Complex 40x6 45+5 ~1.1 [4]

1)

Table 1: Comparative EC50 values of mitochondrial inhibitors against wild-type and APfNDH2
P. falciparum.

Re-evaluation of "PfNDH2-specific" Inhibitors

A critical finding from the PINDH2 knockout studies was the re-characterization of compounds
previously thought to be specific PINDH2 inhibitors. The quinolone derivatives HDQ and CK-2-
68 were initially developed as potent inhibitors of NDH2 enzymes.[1] However, the APfNDH2
parasites remained just as sensitive to these compounds as the wild-type parasites.[1][8]
Subsequent research, including the selection for resistance mutations, demonstrated that the
true target of these compounds in P. falciparum is the cytochrome bcl complex, not PINDH2.[1]

[8]
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Reported IC50 vs.

Compound P. falciparum Primary Target Reference
Growth

CK-2-68 40 nM Cytochrome bcl [71[10]

RYL-552 Sub-micromolar Cytochrome bcl [6]

HDQ 14.0+1.9nM Cytochrome bcl [1]

Atovaquone ~0.9 nM Cytochrome bcl [1]

ELQ-300 ~1.3-13.6 nM Cytochrome bcl [11]

Table 2: IC50/EC50 values of selected mitochondrial inhibitors and their confirmed primary
target in P. falciparum.

Visualizations: Pathways and Workflows
Diagram 1: P. falciparum Mitochondrial Electron
Transport Chain
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Caption: The P. falciparum mtETC, highlighting the non-essential role of PINDH2.

Diagram 2: Experimental Workflow for PFINDH2 Knockout
and Phenotyping
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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